molecular formula C12H8BrClN2O4S B11316929 2-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

2-Bromophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11316929
M. Wt: 391.63 g/mol
InChI Key: DRRMNJMFKKGDKZ-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound that features a bromophenyl group, a chloropyrimidine ring, and a methanesulfonyl group

Properties

Molecular Formula

C12H8BrClN2O4S

Molecular Weight

391.63 g/mol

IUPAC Name

(2-bromophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H8BrClN2O4S/c1-21(18,19)12-15-6-8(14)10(16-12)11(17)20-9-5-3-2-4-7(9)13/h2-6H,1H3

InChI Key

DRRMNJMFKKGDKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the bromophenyl and methanesulfonyl groups. Common synthetic routes include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Addition of the Methanesulfonyl Group: This can be done through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The methanesulfonyl group can enhance the compound’s ability to form strong interactions with its targets, while the bromophenyl and chloropyrimidine groups can contribute to its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylate.

    2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylate.

Uniqueness

2-Bromophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the carboxylate group can influence the compound’s solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.

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